L-2-Aminobutyric acid

描述

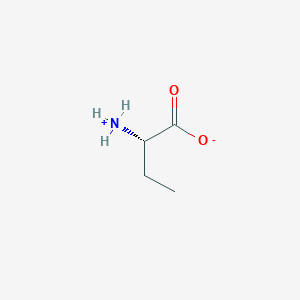

. It is structurally similar to alanine but has an additional carbon in its side chain, making it a homolog of alanine. This compound is biosynthesized by transaminating oxobutyrate, a metabolite in isoleucine biosynthesis .

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Aminobutyric Acid can be synthesized through various chemical and biotechnological methods. One common synthetic route involves the transamination of oxobutyrate, which is a metabolite in the biosynthesis of isoleucine . This process typically requires specific enzymes and controlled reaction conditions to ensure the proper conversion of substrates to the desired product.

Industrial Production Methods: In industrial settings, the production of Alpha-Aminobutyric Acid often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of Alpha-Aminobutyric Acid, allowing for efficient and scalable production .

化学反应分析

Types of Reactions: Alpha-Aminobutyric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the amino and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Alpha-Aminobutyric Acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents that target the amino or carboxyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

科学研究应用

Medical Applications

1.1 Cardiovascular Health

L-2-Aminobutyric acid has been studied for its role in modulating glutathione homeostasis, particularly in the context of oxidative stress and cardiomyopathy. Research indicates that L-ABA can enhance intracellular glutathione levels by activating AMP-activated protein kinase (AMPK), which provides protective effects against oxidative damage in cardiac cells. In a murine model, oral administration of L-ABA significantly increased myocardial glutathione levels and protected against doxorubicin-induced cardiomyopathy, suggesting its potential as a therapeutic agent for heart diseases .

1.2 Neuroprotective Effects

this compound has shown promise in neuroprotection, particularly in conditions related to oxidative stress. The compound's ability to increase glutathione levels may contribute to its neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

1.3 Antiepileptic Drug Precursor

L-ABA serves as a precursor for the synthesis of various chiral drugs, including antiepileptic medications. Its incorporation into drug formulations could enhance the pharmacological properties of these compounds .

Biochemical Applications

2.1 Biomass Conversion

Recent studies have highlighted the utility of this compound in biomass conversion processes. It has been shown to facilitate the fractionation of cellulose from lignocellulosic biomass using ionic liquids, thereby improving biofuel production efficiency . This application is particularly relevant in the context of sustainable energy solutions.

2.2 Targeted Metabolomics

L-ABA has been utilized in targeted metabolomics to identify biomarkers for autoimmune diseases such as systemic lupus erythematosus (SLE). By enhancing the predictive accuracy for disease diagnosis and activity assessment, L-ABA contributes to advancements in clinical diagnostics .

Analytical Techniques

3.1 Liquid Chromatography-Mass Spectrometry (LC-MS)

A novel LC-MS method has been developed for the quantification of aminobutyric acids, including L-ABA. This method allows for the sensitive detection and analysis of multiple isomers without the need for derivatization, facilitating better understanding of their physiological roles . The method's validation included determining calibration linearity and precision, establishing it as a reliable tool for future studies.

Case Studies

作用机制

The mechanism of action of Alpha-Aminobutyric Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Additionally, it may interact with neurotransmitter receptors, modulating their activity and affecting neuronal signaling .

相似化合物的比较

Alpha-Aminobutyric Acid is one of the three isomers of aminobutyric acid. The other two are gamma-Aminobutyric Acid (GABA) and beta-Aminobutyric Acid (BABA).

Gamma-Aminobutyric Acid (GABA): A well-known neurotransmitter in the central nervous system, GABA plays a crucial role in inhibitory neurotransmission.

Beta-Aminobutyric Acid (BABA): Known for its role in inducing plant disease resistance, BABA is used in agricultural research.

Compared to these isomers, Alpha-Aminobutyric Acid is unique due to its non-proteinogenic nature and its specific role in metabolic pathways related to isoleucine biosynthesis .

生物活性

L-2-Aminobutyric acid (L-ABA), a non-proteinogenic amino acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an analogue of alanine, with an ethyl side chain instead of a methyl group. It is produced through the metabolism of L-threonine and has been implicated in various physiological processes, including antioxidant defense and metabolic regulation.

1. Modulation of Glutathione Levels

One of the most significant biological activities of L-ABA is its role in modulating glutathione (GSH) levels, a critical antioxidant in cellular defense against oxidative stress. Research indicates that L-ABA enhances intracellular GSH levels by activating the AMP-activated protein kinase (AMPK) pathway. This activation leads to increased GSH synthesis, thereby providing protective effects against oxidative damage.

Key Findings:

- Oral administration of L-ABA in murine models resulted in elevated GSH levels in both plasma and myocardial tissues, demonstrating its potential cardioprotective effects against doxorubicin-induced cardiomyopathy .

- The compound was shown to suppress cell death in H9c2 cardiomyocytes exposed to hydrogen peroxide, indicating its protective role against oxidative stress .

2. Potential Role in Disease Management

L-ABA has been investigated for its potential applications in various diseases, particularly those involving oxidative stress and inflammation.

Case Studies:

- A study highlighted the use of L-ABA in targeted metabolomics for early diagnosis of Systemic Lupus Erythematosus (SLE), suggesting its role as a biomarker for disease activity .

- Another research explored its application in enhancing biomass conversion processes, which could be crucial for biofuel production .

Quantitative Analysis

A comprehensive analysis of L-ABA's biological activity reveals varying concentrations across different biological fluids:

| Sample Type | L-ABA Concentration (µM) |

|---|---|

| Human Serum | 0.115 ± 0.030 |

| Cerebrospinal Fluid | Not Detected |

| Mouse Serum | 0.05 ± 0.01 |

This table illustrates the presence of L-ABA in human and mouse samples, indicating its systemic distribution and potential physiological relevance .

Clinical Applications

The clinical implications of L-ABA are being explored further:

常见问题

Basic Research Questions

Q. What are the standard analytical methods for quantifying L-2-aminobutyric acid in biological samples?

- Methodological Answer : this compound (L-2-ABA) is commonly quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). For cell culture studies, derivatization with dansyl chloride or o-phthalaldehyde enhances sensitivity . In metabolomics workflows, targeted LC-MS/MS platforms are preferred for their specificity in distinguishing L-2-ABA from structural isomers like D-2-aminobutyric acid .

Q. How is this compound synthesized for laboratory use?

- Methodological Answer : Laboratory-scale synthesis typically employs enzymatic methods due to their stereoselectivity. A one-pot system using L-threonine deaminase (to convert L-threonine to α-ketobutyrate) and leucine dehydrogenase (to aminate α-ketobutyrate to L-2-ABA) is widely adopted. NADH regeneration via formate dehydrogenase ensures cost efficiency . Chemical methods (e.g., desulfurization of L-cysteine derivatives) are less favored due to byproduct formation and low enantiomeric purity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Researchers must wear nitrile gloves, EN166-certified safety goggles, and lab coats to prevent skin/eye contact. Store L-2-ABA in sealed containers at room temperature, avoiding humidity. Spills should be neutralized with 5% acetic acid and disposed of as hazardous waste .

Advanced Research Questions

Q. How can enzyme engineering improve the yield of this compound in microbial systems?

- Methodological Answer : Directed evolution of ω-transaminases (e.g., from Ochrobactrum anthropi) enhances substrate specificity for α-ketobutyrate. Co-expression with NADH-dependent dehydrogenases and optimization of cofactor regeneration (e.g., using glucose dehydrogenase) increase titers to >40 g/L in E. coli systems . Computational tools like RosettaDesign help predict mutations for improved enzyme stability .

Q. What strategies resolve contradictions in L-2-ABA’s role as a biomarker for metabolic disorders?

- Methodological Answer : Discrepancies in biomarker studies (e.g., elevated levels in Reye’s syndrome vs. homocystinuria) arise from cross-reactivity in immunoassays. To address this, use orthogonal validation via isotope dilution mass spectrometry (ID-MS) and genetic knockout models to confirm pathway specificity . Cohort stratification by age and comorbidities further refines diagnostic accuracy .

Q. How does L-2-ABA contribute to biomass conversion in biofuel research?

- Methodological Answer : In ionic liquid-mediated lignocellulose fractionation, L-2-ABA acts as a co-solvent to disrupt hydrogen bonds in cellulose. Its amine group enhances solubility of lignin derivatives, reducing energy input during saccharification. Process optimization involves pH-controlled (7.5–8.0) systems with 10–15% (w/v) L-2-ABA to maximize yield .

Q. What crystallographic techniques characterize polymorphic forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves two fully ordered polymorphs (space group P2₁2₁2₁, Z′ = 4). Differential scanning calorimetry (DSC) identifies thermal transitions between forms, while solid-state NMR confirms hydrogen-bonding networks. Polymorph stability is critical for pharmaceutical formulation .

Q. How can continuous bioprocessing replace batch production of this compound?

- Methodological Answer : A continuous enzymatic membrane reactor (EMR) integrates L-threonine deaminase and leucine dehydrogenase with in situ product removal. Key parameters include residence time (4–6 hr) and NADH recycling efficiency (>95%). Compared to batch, EMR systems achieve 30% higher productivity and reduce waste .

属性

IUPAC Name |

2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862679 | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | DL-alpha-Amino-n-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2835-81-6, 1492-24-6, 80-60-4 | |

| Record name | α-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Butyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。